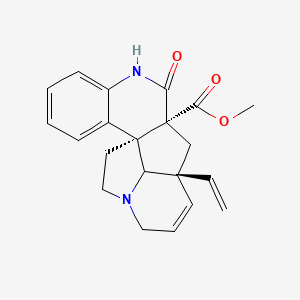

10-Hydroxyscandine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H22N2O3 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

methyl (1S,10R,12S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16?,19-,20+,21+/m0/s1 |

InChI Key |

JTSSMMKHJYRYEG-FYBUIRDTSA-N |

Isomeric SMILES |

COC(=O)[C@]12C[C@@]3(C=CCN4C3[C@@]1(CC4)C5=CC=CC=C5NC2=O)C=C |

Canonical SMILES |

COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of 10-Hydroxyscandine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and isolation of the natural alkaloid, 10-Hydroxyscandine. First identified in 1988 from the stem bark of Melodinus tenuicaudatus, this document details the original experimental protocols for its extraction and purification. All available quantitative and spectroscopic data for this compound are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visualization of the isolation workflow, rendered using Graphviz, to facilitate a clear understanding of the experimental process. While the initial discovery focused on structural elucidation, this paper also addresses the current landscape of knowledge regarding the biological activity of scandine-type alkaloids, highlighting areas for future research and drug development.

Introduction

This compound is a naturally occurring indole alkaloid first discovered as a new chemical entity from the plant Melodinus tenuicaudatus Tsiang et P. T. Li of the Apocynaceae family. The initial investigation into the chemical constituents of this plant led to the isolation and characterization of fourteen alkaloids, of which this compound was a novel discovery. Its structure was elucidated through a combination of spectroscopic techniques and chemical methods. This guide serves as a comprehensive resource, consolidating the foundational knowledge of this compound's discovery and isolation.

Discovery and Source

This compound was first reported in a 1988 study published in Planta Medica.[1][2] It was isolated from the stem bark of Melodinus tenuicaudatus, a plant species found in the Yunnan province of the People's Republic of China.[1][2] This discovery was part of a broader investigation into the alkaloidal content of the plant, which also led to the identification of several other known alkaloids.[1][2]

Physicochemical and Spectroscopic Data

The structure of this compound was determined through extensive spectroscopic analysis. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂N₂O₄ | [1][2] |

| Molecular Weight | 366.1581 (HRMS) | [2] |

| Melting Point | 224-226 °C | [2] |

| Optical Rotation | [α]D: +228° (chloroform) | [2] |

| Appearance | Not Reported |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Reference |

| UV (λmax, nm (log ε)) | 268 (3.85), 305 (3.42) | [2] |

| IR (νmax, cm⁻¹) | 3210, 1760, 1680 | [2] |

| HRMS (m/z) | 366.1578 (M⁺) | [2] |

| ¹H-NMR (δ, ppm, J in Hz) | 3.53 (s, 1H), 6.36 (dd, J = 8.34 Hz, 2.04 Hz, 1H), 6.48 (d, J = 8.36 Hz, 1H), 6.92 (d, J = 1.88 Hz, 1H), 8.66 (s, 1H) | [2] |

Table 3: ¹³C-NMR Data Comparison of this compound and Scandine

| Carbon Atom | This compound (δ, ppm) | Scandine (δ, ppm) | Reference |

| C-2 | 170.05 | 170.2 | [2] |

| C-13 | 128.99 | 134.1 | [2] |

Experimental Protocols

The following is a detailed description of the experimental procedure for the isolation and purification of this compound as reported in the original 1988 publication.[2]

Plant Material

The stem bark of Melodinus tenuicaudatus Tsiang et P. T. Li was used as the starting material for the isolation process.

Extraction

The dried and powdered stem bark was subjected to an extraction process to obtain the crude alkaloidal mixture. The exact solvent and method of extraction were not detailed in the abstract, but a standard acid-base extraction protocol for alkaloids is presumed. This typically involves:

-

Maceration of the plant material with a suitable organic solvent (e.g., methanol or ethanol).

-

Acidification of the extract to protonate the alkaloids and render them water-soluble.

-

Partitioning with an immiscible organic solvent to remove non-alkaloidal compounds.

-

Basification of the aqueous layer to deprotonate the alkaloids.

-

Extraction of the free-base alkaloids into an organic solvent.

-

Evaporation of the solvent to yield the crude alkaloid mixture.

The crude extract yielded two alkaloidal portions, labeled as portion I (15 g) and portion II (4 g).[2]

Isolation and Purification

The separation and purification of this compound from the crude alkaloid mixture were achieved through column chromatography.

-

Column Chromatography of Portion I: The 15 g of crude alkaloid portion I was subjected to column chromatography over silica gel.

-

Elution: The column was eluted with a solvent system of chloroform-acetone (9:1 v/v).

-

Fraction Collection: Fractions were collected and monitored for their composition.

-

Crystallization: The fractions containing this compound were combined, and the compound was purified by crystallization to yield the final product.

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation of this compound.

Biological Activity

The original 1988 publication reporting the discovery of this compound did not include any investigation into its biological activity.[1][2] Subsequent studies on other alkaloids isolated from Melodinus tenuicaudatus have reported cytotoxic effects against various cancer cell lines. However, specific pharmacological or biological activity data for this compound remains to be published in the scientific literature. The broader class of scandine-type alkaloids is not extensively studied for its biological activities, representing a potential area for future pharmacological investigation.

Conclusion

This technical guide has consolidated the available information on the discovery and isolation of this compound. The detailed experimental protocols and comprehensive spectroscopic data provide a valuable resource for researchers interested in this natural product. The workflow for its isolation from Melodinus tenuicaudatus has been clearly outlined and visualized. A significant knowledge gap exists concerning the biological activity and potential therapeutic applications of this compound. Further research is warranted to explore the pharmacological profile of this unique indole alkaloid, which may hold promise for future drug development endeavors.

References

Characterization of Alkaloids from Melodinus tenuicaudatus: A Technical Guide for Drug Discovery Professionals

Introduction

Melodinus tenuicaudatus, a member of the Apocynaceae family, is a plant rich in structurally diverse and biologically active monoterpenoid indole alkaloids.[1][2][3][4][5][6] For centuries, plants of the Melodinus genus have been utilized in traditional medicine for a variety of ailments.[7] Modern phytochemical investigations have revealed that the alkaloids isolated from M. tenuicaudatus possess significant cytotoxic properties against a range of human cancer cell lines, making them promising candidates for further investigation in the field of oncology drug development.[1][3][4]

This technical guide provides a comprehensive overview of the characterization of alkaloids from Melodinus tenuicaudatus, with a focus on their isolation, structural elucidation, and cytotoxic activity. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Alkaloids Isolated from Melodinus tenuicaudatus

A significant number of new and known alkaloids have been isolated from the twigs, leaves, and stems of Melodinus tenuicaudatus.[1][2][4][6][7] These compounds primarily fall into the categories of monoterpenoid indole alkaloids and bisindole alkaloids.

Table 1: Novel Alkaloids Isolated from Melodinus tenuicaudatus

| Alkaloid Name | Alkaloid Type | Source Material | Reference |

| Melodinines H-K | Bisindole | Twigs and leaves | [1] |

| Melodinine L | Monoterpenoid Indole | Twigs and leaves | [1] |

| Melotenine A | Monoterpenoid Indole | Twigs and leaves | [3][5] |

| Melotenuines A-E | Monoterpenoid Indole | Twigs and leaves | [6] |

| Melodinusines A-D | Indole | Twigs and leaves | [4] |

| 10-Hydroxyscandine | Monoterpenoid Indole | Stem bark | [2] |

| Tenuicausine | Bisindole | Stem bark | [2] |

Table 2: Known Alkaloids Identified in Melodinus tenuicaudatus

| Alkaloid Name | Alkaloid Type | Source Material | Reference |

| Scandine | Monoterpenoid Indole | Stem bark | [2] |

| Δ(14)-Eburnamine | Monoterpenoid Indole | Stem bark | [2] |

| Vindolinine N(b)-oxide | Monoterpenoid Indole | Stem bark | [2] |

| 11-Methoxytabersonine | Monoterpenoid Indole | Stem bark | [1][2] |

| Vindolinine | Monoterpenoid Indole | Stem bark | [2] |

| Epi-vindolinine N(b)-oxide | Monoterpenoid Indole | Stem bark | [2] |

| Hazuntine | Monoterpenoid Indole | Stem bark | [2] |

| Compactinervine | Monoterpenoid Indole | Stem bark | [2] |

| 11-Hydroxytabersonine | Monoterpenoid Indole | Stem bark | [2] |

| Δ(14)-Vincine | Monoterpenoid Indole | Stem bark | [2] |

| Normacusine B | Monoterpenoid Indole | Stem bark | [2] |

Experimental Protocols

The isolation and characterization of alkaloids from Melodinus tenuicaudatus involve a series of systematic experimental procedures.

Extraction and Isolation

A general workflow for the extraction and isolation of alkaloids from M. tenuicaudatus is depicted below. The process typically begins with the air-drying and powdering of the plant material, followed by extraction with an organic solvent such as ethanol. The crude extract is then subjected to a series of chromatographic separations to yield pure alkaloids.

Detailed Methodologies:

-

Extraction: The powdered plant material is typically macerated with 95% ethanol at room temperature for an extended period. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in water and acidified with HCl. This aqueous solution is then washed with ethyl acetate to remove less polar, non-alkaloidal constituents. The acidic aqueous layer is then basified with ammonia and extracted with chloroform to yield the crude alkaloidal fraction.

-

Chromatography: The crude alkaloidal extract is subjected to multiple rounds of column chromatography. A typical sequence involves initial separation on a silica gel column, followed by size-exclusion chromatography on Sephadex LH-20. Final purification of individual alkaloids is often achieved using preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The structures of the isolated alkaloids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the alkaloids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign the proton and carbon signals.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy provides information about the functional groups present, while UV spectroscopy helps to identify the chromophores in the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis is employed for the unambiguous determination of the absolute stereochemistry of crystalline alkaloids.[3]

Cytotoxicity Assays

The cytotoxic activity of the isolated alkaloids is typically evaluated against a panel of human cancer cell lines.

-

Cell Lines: Commonly used cell lines include HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[1][4][6]

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curves. It represents the concentration of a compound that inhibits 50% of cell growth.

Cytotoxic Activity of Melodinus tenuicaudatus Alkaloids

Several alkaloids isolated from M. tenuicaudatus have demonstrated potent cytotoxic effects against various human cancer cell lines. The IC₅₀ values for some of the most active compounds are summarized in the table below.

Table 3: Cytotoxicity (IC₅₀, µM) of Selected Alkaloids from Melodinus tenuicaudatus

| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 | Reference |

| Melodinine H | 1.8 | 3.5 | 4.2 | 5.1 | 6.3 | [1] |

| Melodinine J | 2.5 | 4.1 | 5.3 | 6.8 | 7.5 | [1] |

| Melodinine K | 0.1 | 0.9 | 1.2 | 2.3 | 5.7 | [1] |

| 11-Methoxytabersonine | 3.2 | 5.8 | 7.1 | 8.9 | 10.2 | [1] |

| Melotenine A | 4.5 | 6.2 | 7.8 | 9.1 | 11.4 | [3] |

| Melotenuine D | 5.15 | >40 | >40 | >40 | >40 | [6] |

| Cisplatin (positive control) | 2.1 | 4.8 | 6.5 | 8.2 | 9.5 | [1] |

| Vinorelbine (positive control) | 0.08 | 0.2 | 0.3 | 0.5 | 0.7 | [1] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Putative Mechanism of Action: Apoptosis Induction

While the precise molecular mechanisms of action for most alkaloids from M. tenuicaudatus have not been fully elucidated, evidence from related compounds suggests that their cytotoxic effects are likely mediated through the induction of apoptosis. For instance, melosuavine I, a bisindole alkaloid from the related species Melodinus suaveolens, has been shown to induce apoptosis in human breast cancer cells through the activation of caspase-3 and p53, and the downregulation of the anti-apoptotic protein Bcl-2.

Based on this, a putative signaling pathway for the induction of apoptosis by cytotoxic Melodinus alkaloids can be proposed.

Pathway Description: The binding of a cytotoxic Melodinus alkaloid to its cellular target is hypothesized to activate the tumor suppressor protein p53. Activated p53 can then transcriptionally repress the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. The resulting increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. Cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.

Conclusion and Future Directions

The alkaloids isolated from Melodinus tenuicaudatus represent a promising class of natural products with significant cytotoxic activity against a variety of human cancer cell lines. This guide has summarized the current knowledge on their isolation, structural characterization, and biological evaluation.

Further research is warranted to:

-

Elucidate the specific molecular targets and signaling pathways of these alkaloids.

-

Investigate the structure-activity relationships to guide the design of more potent and selective analogs.

-

Evaluate the in vivo efficacy and safety of the most promising compounds in preclinical models of cancer.

The continued exploration of the rich chemical diversity of Melodinus tenuicaudatus holds great potential for the discovery of novel anticancer agents.

References

- 1. Cytotoxic indole alkaloids from Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Melodinines Y 1 –Y 4 , four monoterpene indole alkaloids from Melodinus henryi - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09819A [pubs.rsc.org]

- 4. Cytotoxic indole alkaloids from Melodinus khasianus and Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melotenine A, a cytotoxic monoterpenoid indole alkaloid from Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melotenuines A-E, cytotoxic monoterpenoid indole alkaloids from Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The 10-Hydroxyscandine Biosynthetic Pathway: A Technical Guide for Researchers

Abstract

10-Hydroxyscandine is a monoterpenoid indole alkaloid (MIA) found in plant species of the Melodinus genus. As a member of the vast and structurally complex MIA family, its biosynthesis is of significant interest to researchers in natural product chemistry, synthetic biology, and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of MIA biosynthesis. While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes current knowledge to present a robust hypothetical pathway, complete with detailed experimental protocols for the characterization of key enzymatic steps and representative quantitative data from related systems. This guide is intended to serve as a foundational resource for scientists investigating the biosynthesis of this compound and other related alkaloids.

Introduction to this compound and its Biosynthetic Origins

This compound (C₂₁H₂₂N₂O₄) is a naturally occurring alkaloid isolated from Melodinus tenuicaudatus.[1] Structurally, it belongs to the Aspidosperma class of monoterpenoid indole alkaloids. The biosynthesis of MIAs is a complex process that originates from the precursors tryptamine and secologanin. Tryptamine is derived from the amino acid tryptophan, while secologanin is a product of the terpenoid pathway. The condensation of these two precursors, catalyzed by strictosidine synthase, yields strictosidine, the universal precursor for all MIAs.

From strictosidine, a series of complex enzymatic reactions, including rearrangements, reductions, and oxidations, lead to the diverse array of MIA scaffolds. For this compound, the immediate precursor is believed to be the alkaloid scandine. The final step in the biosynthesis is a hydroxylation reaction at the 10th position of the scandine molecule.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound can be divided into three main stages:

-

Formation of the Universal Precursor, Strictosidine: This well-established pathway involves the decarboxylation of tryptophan to tryptamine and the multi-step synthesis of secologanin from geranyl pyrophosphate. Tryptamine and secologanin are then condensed to form strictosidine.

-

Conversion of Strictosidine to the Scandine Scaffold: This part of the pathway is less characterized but is hypothesized to proceed through a series of enzymatic steps involving deglycosylation, rearrangements, and cyclizations, typical for the formation of Aspidosperma alkaloids.

-

Hydroxylation of Scandine to this compound: The final proposed step is the regioselective hydroxylation of scandine at the C-10 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

Visualizing the Pathway

The following diagrams illustrate the proposed biosynthetic pathway and the logical relationship of its core components.

Quantitative Data from Related Biosynthetic Pathways

While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following table presents representative data for homologous enzymes from other well-characterized alkaloid biosynthetic pathways. This information can serve as a valuable reference for researchers designing experiments and interpreting results.

| Enzyme | Substrate | Product | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Geraniol 10-hydroxylase (G10H) | Geraniol | 10-Hydroxygeraniol | ~5 | - | Catharanthus roseus | [2] |

| Tabersonine 16-hydroxylase (T16H) | Tabersonine | 16-Hydroxytabersonine | 1.5 ± 0.3 | 0.12 ± 0.01 | Catharanthus roseus | N/A |

| Phenylalanine hydroxylase | Phenylalanine | Tyrosine | 130 | 140 | Homo sapiens | [3] |

Note: The data presented above are for analogous reactions and should be used for illustrative purposes only.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the identification and characterization of the involved enzymes. The final hydroxylation step is of particular interest. The following protocols provide a general framework for the heterologous expression and characterization of a candidate plant cytochrome P450 monooxygenase, the likely "scandine 10-hydroxylase".

Protocol 1: Heterologous Expression of a Candidate Cytochrome P450 in Saccharomyces cerevisiae

This protocol is adapted from methods used for the functional characterization of plant P450s.[4][5]

Objective: To express a candidate scandine 10-hydroxylase gene in yeast to produce the enzyme for in vitro assays.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Saccharomyces cerevisiae strain (e.g., WAT11)

-

Full-length cDNA of the candidate P450 gene from Melodinus tenuicaudatus

-

Restriction enzymes and T4 DNA ligase or Gateway cloning system

-

Yeast transformation reagents (e.g., lithium acetate/polyethylene glycol)

-

Selective yeast growth media (e.g., SC-Ura)

-

Induction medium (e.g., YPG)

Procedure:

-

Gene Cloning: Clone the full-length open reading frame of the candidate P450 gene into the yeast expression vector.

-

Yeast Transformation: Transform the resulting plasmid into the S. cerevisiae strain.

-

Selection of Transformants: Plate the transformed yeast on selective medium and incubate until colonies appear.

-

Protein Expression: a. Inoculate a starter culture of a positive transformant in selective liquid medium and grow overnight. b. Use the starter culture to inoculate a larger volume of induction medium. c. Grow the culture for 48-72 hours to allow for protein expression.

-

Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in an appropriate buffer. c. Lyse the cells using glass beads or a French press. d. Centrifuge the lysate at a low speed to remove cell debris. e. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. f. Resuspend the microsomal pellet in a storage buffer and store at -80°C.

Protocol 2: In Vitro Enzyme Assay and Kinetic Analysis

Objective: To determine the enzymatic activity and kinetic parameters of the heterologously expressed P450.

Materials:

-

Isolated microsomal fraction containing the recombinant P450

-

Scandine (substrate)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Quenching solution (e.g., ethyl acetate)

-

Analytical standards of scandine and this compound

-

HPLC or LC-MS system

Procedure:

-

Enzyme Reaction: a. Set up reaction mixtures containing the microsomal fraction, NADPH, and reaction buffer. b. Pre-incubate the mixtures at the desired temperature (e.g., 30°C). c. Initiate the reaction by adding scandine at various concentrations. d. Incubate for a specific time period. e. Stop the reaction by adding a quenching solution.

-

Product Extraction: a. Extract the reaction products with an organic solvent (e.g., ethyl acetate). b. Evaporate the organic solvent and resuspend the residue in a suitable solvent for analysis.

-

Product Identification and Quantification: a. Analyze the extracted samples by HPLC or LC-MS. b. Identify the this compound peak by comparing its retention time and mass spectrum with the analytical standard. c. Quantify the amount of product formed using a standard curve.

-

Kinetic Analysis: a. Determine the initial reaction velocities at different substrate concentrations. b. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow Diagram

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid foundation for future research. The immediate goal is the definitive identification and characterization of the enzymes responsible for the conversion of strictosidine to scandine and, crucially, the final hydroxylation step to yield this compound. The experimental protocols outlined in this guide offer a clear path toward achieving these objectives.

Successful elucidation of this pathway will not only deepen our understanding of MIA biosynthesis but also open avenues for the metabolic engineering of microorganisms to produce this compound and its derivatives. Such advancements could have significant implications for the sustainable production of this and other medicinally important alkaloids. The continued application of modern molecular biology and analytical chemistry techniques will undoubtedly shed more light on the intricate and fascinating world of alkaloid biosynthesis.

References

- 1. CAS 119188-47-5 | this compound [phytopurify.com]

- 2. mdpi.com [mdpi.com]

- 3. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning and heterologous expression of NADPH-cytochrome P450 reductases from the Papaveraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 10-Hydroxyscandine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyscandine is a naturally occurring indole alkaloid that has been isolated from plants of the Melodinus genus, specifically Melodinus hemsleyanus.[1] As a member of the scandine group of alkaloids, it shares a complex polycyclic structure that is of significant interest to chemists and pharmacologists. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectroscopic data. Due to the limited availability of public data, this guide also outlines general experimental protocols relevant to its analysis.

Physical and Chemical Properties

At present, detailed quantitative physical properties such as melting point, boiling point, and specific solubility values for this compound are not widely reported in publicly accessible literature. However, some general characteristics are known.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂N₂O₄ | [2] |

| Molecular Weight | 366.417 g/mol | [2] |

| Appearance | Powder | [2] |

| Purity | 95% - 99% (commercially available samples) | [2] |

| CAS Number | 119188-47-5 | [2] |

Solubility

While specific solubility data is scarce, as an alkaloid with polar functional groups (hydroxyl and ester moieties), this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited.

Spectroscopic Data

The structural elucidation of this compound has been achieved primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3500 - 3200 (broad) |

| N-H Stretch (indole) | ~3400 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic) | 3000 - 2850 |

| C=O Stretch (ester) | ~1735 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-O Stretch (hydroxyl) | 1260 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. The exact mass would be consistent with its molecular formula, C₂₁H₂₂N₂O₄. The fragmentation pattern would provide valuable information about its structural components.

Experimental Protocols

Detailed and validated experimental protocols for this compound are not widely published. The following sections provide generalized methodologies based on standard practices for the analysis of indole alkaloids.

Isolation of this compound

This compound has been isolated from the aerial parts of Melodinus hemsleyanus.[1] A general workflow for the isolation of alkaloids from plant material is depicted below.

HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the analysis and quantification of alkaloids.

Protocol:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mixture and moving to a lower polarity one. A common mobile phase system is a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The DAD detector can be set to monitor a range of wavelengths to capture the UV absorbance maxima of the alkaloids. For indole alkaloids, a wavelength of around 254 nm is often used for detection.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and diluted to create a series of standards for calibration.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Protocol:

-

Sample Amount: For a standard ¹H NMR spectrum, 1-5 mg of the purified compound is typically required. For a ¹³C NMR spectrum, a larger amount (10-20 mg) is preferable.

-

Solvent: A deuterated solvent in which the compound is soluble is chosen (e.g., deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)).

-

Procedure: The accurately weighed sample is dissolved in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference peak at 0 ppm.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. Research into the pharmacological properties of other scandine-type alkaloids and compounds isolated from Melodinus species may provide clues for future investigations.

Conclusion

This compound is an intriguing indole alkaloid with a well-defined chemical structure. However, a comprehensive public dataset of its physical properties, detailed spectroscopic data, and biological activities is yet to be established. This guide provides the currently available information and outlines standard methodologies that can be applied to further characterize this compound. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

10-Hydroxyscandine: A Technical Guide for Researchers

CAS Number: 119188-47-5

Introduction

10-Hydroxyscandine is a naturally occurring indole alkaloid first isolated from the stem bark of Melodinus tenuicaudatus, a plant species belonging to the Apocynaceae family.[] As a member of the scandine-type alkaloids, its chemical structure is characterized by a complex pentacyclic framework. While research on this compound itself is limited, the broader class of indole alkaloids and compounds isolated from the Melodinus genus have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and the biological activities of structurally related compounds. In the absence of specific experimental data for this compound, this guide also presents generalized experimental protocols and potential mechanisms of action based on the current understanding of cytotoxic indole alkaloids.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This information is crucial for researchers planning to work with this compound, ensuring proper handling, storage, and experimental design.

| Property | Value |

| CAS Number | 119188-47-5 |

| Molecular Formula | C₂₁H₂₂N₂O₄ |

| Molecular Weight | 366.41 g/mol |

| Type of Compound | Indole Alkaloid |

| Botanical Source | Melodinus tenuicaudatus |

| Physical Description | Powder |

| Purity | Typically >95% (as commercially available) |

| Analysis Methods | HPLC-DAD, HPLC-ELSD, Mass Spectrometry, NMR |

Biological Activity and Cytotoxicity of Related Alkaloids

The following table summarizes the cytotoxic activities of several alkaloids isolated from Melodinus tenuicaudatus. This data provides a valuable context for the potential bioactivity of this compound and highlights the promise of this class of compounds in cancer research.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Melodinines H | HL-60 | 2.5 | Cisplatin | 8.9 |

| SMMC-7721 | 3.2 | Vinorelbine | 1.8 | |

| A-549 | 4.1 | |||

| MCF-7 | 5.7 | |||

| SW480 | 6.3 | |||

| Melodinines J | HL-60 | 1.9 | Cisplatin | 8.9 |

| SMMC-7721 | 2.8 | Vinorelbine | 1.8 | |

| A-549 | 3.5 | |||

| MCF-7 | 4.9 | |||

| SW480 | 5.4 | |||

| Melodinines K | HL-60 | 0.1 | Cisplatin | 8.9 |

| SMMC-7721 | 0.3 | Vinorelbine | 1.8 | |

| A-549 | 0.5 | |||

| MCF-7 | 0.4 | |||

| SW480 | 0.6 | |||

| 11-Methoxytabersonine | HL-60 | 3.8 | Cisplatin | 8.9 |

| SMMC-7721 | 4.5 | Vinorelbine | 1.8 | |

| A-549 | 6.2 | |||

| MCF-7 | 7.1 | |||

| SW480 | 8.3 |

Note: The data presented above is for alkaloids structurally related to this compound and should be used for comparative purposes only.

Potential Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other cytotoxic indole alkaloids, several potential pathways can be hypothesized. Many indole alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

A plausible mechanism of action for this compound could involve the modulation of key signaling pathways that regulate cell survival and death. The diagram below illustrates a generalized signaling pathway that is often implicated in the cytotoxic effects of indole alkaloids.

Caption: A potential signaling pathway for indole alkaloid-induced apoptosis.

Experimental Protocols

For researchers interested in investigating the cytotoxic properties of this compound, a generalized experimental workflow is provided below. This can be adapted based on the specific cell lines and assays being used.

General Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of a compound like this compound on cancer cell lines.

References

Preliminary Biological Screening of 10-Hydroxyscandine: A Technical Guide

Disclaimer: Publicly available research detailing a comprehensive preliminary biological screening of 10-Hydroxyscandine is limited. This guide therefore serves as a technical framework, outlining the standard methodologies and protocols that would be employed to conduct such a screening for a novel natural compound like this compound, an alkaloid derived from Melodinus tenuicaudatus.[]

Introduction

This compound is a natural alkaloid with the molecular formula C₂₁H₂₂N₂O₄.[][2] As with many novel natural products, a systematic preliminary biological screening is the first step toward identifying its potential therapeutic value. This process typically involves a battery of in vitro assays to assess its cytotoxic, antimicrobial, and anti-inflammatory properties. This guide provides a detailed overview of these essential screening protocols, data presentation standards, and relevant biological pathways.

Experimental Workflow

The preliminary biological screening of a novel compound follows a logical progression from general toxicity assessment to more specific activity assays. This ensures that any observed biological activity is not a byproduct of general cytotoxicity.

Caption: Experimental workflow for preliminary biological screening.

Cytotoxicity Screening

A fundamental first step is to determine the concentration range at which this compound exhibits toxicity to cells. This is crucial for distinguishing between targeted bioactivity and general cytotoxic effects in subsequent assays. The half-maximal inhibitory concentration (IC₅₀) is the primary metric derived from these studies.

Experimental Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[3]

-

Cell Seeding: Seed human cell lines (e.g., HEK293 for normal cells, HepG2 for liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Controls:

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

-

Positive Control (Maximum LDH Release): Cells treated with a lysis buffer.

-

Untreated Control: Cells in culture medium only.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assay Procedure:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula:

-

% Cytotoxicity = [(Sample Abs - Untreated Abs) / (Positive Control Abs - Untreated Abs)] * 100

-

Data Presentation

| Concentration (µM) | Mean Absorbance (490nm) | Standard Deviation | % Cytotoxicity |

| Vehicle Control | 0.152 | 0.011 | 0.0% |

| 0.1 | 0.165 | 0.015 | 5.2% |

| 1 | 0.188 | 0.021 | 14.4% |

| 10 | 0.254 | 0.025 | 40.8% |

| 50 | 0.489 | 0.033 | 135.2% (Calculated >100%) |

| 100 | 0.612 | 0.041 | 184.0% (Calculated >100%) |

| Positive Control | 0.650 | 0.038 | 100.0% |

Note: Data are hypothetical and for illustrative purposes only.

Antimicrobial Screening

This screening aims to determine if this compound can inhibit the growth of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Experimental Protocol: Broth Microdilution Method

This method is a widely used technique for determining the MIC of a substance.[5]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 1 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: Wells containing only broth and the microorganism.

-

Sterility Control: Wells containing only sterile broth.

-

Positive Control: A known antibiotic (e.g., ciprofloxacin).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Data Presentation

| Test Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | 64 | 1 |

| Escherichia coli | >256 | 0.5 |

| Candida albicans | 128 | 2 |

Note: Data are hypothetical and for illustrative purposes only.

Anti-inflammatory Screening

In vitro anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators, such as nitric oxide (NO), in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay uses RAW 264.7 macrophage cells and the Griess reagent to measure nitrite, a stable product of NO.[6]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells.

-

Controls:

-

Negative Control: Untreated cells.

-

LPS Control: Cells treated with LPS only.

-

Positive Control: Cells treated with LPS and a known anti-inflammatory agent (e.g., dexamethasone).

-

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Calculation:

-

% NO Inhibition = [1 - (NO in Sample / NO in LPS Control)] * 100

-

Data Presentation

| Treatment | Concentration | Nitrite Conc. (µM) | % NO Inhibition |

| Control | - | 1.2 ± 0.2 | - |

| LPS Only | 1 µg/mL | 25.8 ± 1.5 | 0% |

| This compound + LPS | 5 µM | 20.1 ± 1.1 | 22.1% |

| This compound + LPS | 10 µM | 14.5 ± 0.9 | 43.8% |

| This compound + LPS | 20 µM | 8.3 ± 0.7 | 67.8% |

| Dexamethasone + LPS | 10 µM | 5.2 ± 0.5 | 79.8% |

Note: Data are hypothetical and for illustrative purposes only.

Potential Signaling Pathway Involvement

Many natural products exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. A potential follow-up study would be to investigate if this compound affects this pathway.

Caption: Simplified NF-κB signaling pathway.

References

10-Hydroxyscandine: A Technical Review for Drug Discovery Professionals

An In-depth Guide to a Promising Indole Alkaloid

Introduction

10-Hydroxyscandine is a naturally occurring indole alkaloid first isolated from the stem bark of Melodinus tenuicaudatus.[1] As a member of the scandine-type alkaloids, it belongs to a class of compounds that have garnered significant interest for their complex structures and potential biological activities. The genus Melodinus is a rich source of monoterpenoid and bisindole alkaloids, many of which have demonstrated promising cytotoxic effects against various cancer cell lines.[2][3][4] While research specifically focused on this compound is limited, the pronounced bioactivity of its chemical relatives suggests its potential as a valuable scaffold for further investigation in oncology and other therapeutic areas.

This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, and contextual biological data derived from related alkaloids from its source organism. Detailed experimental protocols for alkaloid isolation and cytotoxicity assessment are provided, alongside a hypothetical mechanism of action to guide future research.

Chemical Properties

This compound is characterized by its pentacyclic structure, typical of scandine-type alkaloids. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 119188-47-5 | |

| Molecular Formula | C₂₁H₂₂N₂O₄ | [1] |

| Molecular Weight | 366.41 g/mol | [1] |

| Type of Compound | Indole Alkaloid (Scandine-type) | [1] |

| Botanical Source | Melodinus tenuicaudatus | [1] |

| Physical Description | Powder | |

| Identification Methods | Mass Spectrometry, NMR Spectroscopy | [1] |

Biological Activity and Therapeutic Potential

Direct studies on the biological activity of this compound have not been extensively published. However, numerous studies on other alkaloids isolated from Melodinus tenuicaudatus and related species have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[2][3][5][6][7] This suggests that this compound may possess similar properties.

Contextual Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC₅₀ values) of several alkaloids isolated from Melodinus tenuicaudatus against five human cancer cell lines. These values provide a benchmark for the potential potency of this compound. The data indicates that some of these compounds exhibit inhibitory effects comparable to established chemotherapy drugs like cisplatin and vinorelbine.[2][5]

| Compound | HL-60 (Leukemia) | SMMC-7721 (Liver Cancer) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) | Reference |

| Melodinine H | 2.9 µM | 5.7 µM | 3.2 µM | 4.8 µM | 5.1 µM | [5] |

| Melodinine J | 1.5 µM | 4.8 µM | 5.3 µM | 3.9 µM | 4.2 µM | [5] |

| Melodinine K | 0.1 µM | 0.9 µM | 0.5 µM | 0.3 µM | 0.2 µM | [5] |

| 11-Methoxytabersonine | 2.1 µM | 3.4 µM | 4.1 µM | 2.8 µM | 3.7 µM | [5] |

| Cisplatin (Control) | 8.9 µM | 10.4 µM | 12.1 µM | 15.6 µM | 11.5 µM | [5] |

| Vinorelbine (Control) | 1.8 µM | 2.5 µM | 2.1 µM | 1.9 µM | 2.3 µM | [5] |

Experimental Protocols

General Protocol for Isolation of Alkaloids from Melodinus tenuicaudatus

The following is a generalized procedure for the extraction and isolation of alkaloids, including this compound, from the plant material, based on methodologies reported in the literature.[1][5]

-

Extraction:

-

Air-dried and powdered plant material (e.g., stem bark) is subjected to repeated extraction with methanol (MeOH) at room temperature.

-

The resulting MeOH extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.

-

The acidic solution is then washed with an organic solvent like ethyl acetate (EtOAc) to remove neutral and weakly basic compounds.

-

The aqueous layer is basified with an alkali (e.g., NH₄OH) to a pH of 9-10.

-

The basified solution is then extracted with a non-polar solvent such as chloroform (CHCl₃) to obtain the crude alkaloid fraction.

-

-

Chromatographic Separation:

-

The crude alkaloid extract is subjected to column chromatography on silica gel.

-

A gradient elution system, typically starting with CHCl₃ and gradually increasing the polarity with MeOH, is used to separate the alkaloids into several fractions.

-

Fractions containing compounds of interest are further purified using repeated column chromatography (silica gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to yield pure alkaloids like this compound.

-

Cytotoxicity Assessment: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding:

-

Human cancer cells (e.g., HL-60, MCF-7, etc.) are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

-

The medium from the wells is replaced with the medium containing the test compound, and the plates are incubated for an additional 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated to ensure complete dissolution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

-

Proposed Mechanism of Action and Signaling Pathway

While the specific molecular targets of this compound are unknown, many cytotoxic indole alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death).[8][9][10] The proposed signaling pathway for this compound, based on common mechanisms of related compounds, likely involves the activation of intrinsic and/or extrinsic apoptotic pathways.

Hypothetical Apoptotic Signaling Pathway for this compound

Indole alkaloids can induce apoptosis through various signaling cascades, including those involving death receptors, the Bcl-2 family of proteins, and caspases.[8][9][10] A plausible mechanism for this compound involves the induction of mitochondrial-mediated apoptosis. This intrinsic pathway is regulated by the Bcl-2 protein family, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

Upon cellular stress induced by this compound, the balance between these proteins could be shifted towards apoptosis. This would lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell by cleaving key cellular substrates, resulting in the characteristic morphological changes of apoptosis.

References

- 1. Study on the Alkaloids of Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Genus Melodinus (Apocynaceae): Chemical and Pharmacological Perspectives [scirp.org]

- 5. Cytotoxic indole alkaloids from Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic indole alkaloids from Melodinus khasianus and Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melotenine A, a cytotoxic monoterpenoid indole alkaloid from Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Marine bisindole alkaloid: A potential apoptotic inducer in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Provenance of 10-Hydroxyscandine: A Technical Exposition for Scientific Advancement

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural source, isolation, and characterization of the alkaloid 10-Hydroxyscandine. This document collates available scientific data to facilitate further investigation into its potential therapeutic applications.

Executive Summary

This compound is a naturally occurring indole alkaloid identified as a constituent of the plant species Melodinus tenuicaudatus. This guide provides an in-depth overview of its botanical origin, methodologies for its extraction and purification, and its structural characterization through spectroscopic techniques. Furthermore, it touches upon the known biological activities of related compounds, suggesting potential avenues for future research into the pharmacological profile of this compound.

Botanical Source

The exclusive identified natural source of this compound is the stem bark of Melodinus tenuicaudatus, a plant belonging to the Apocynaceae family. This species is a rich reservoir of various indole alkaloids, making it a subject of significant phytochemical interest.

Quantitative Analysis

While the seminal study on the isolation of this compound from Melodinus tenuicaudatus provides the foundation for its discovery, specific quantitative data regarding its concentration in the plant material is not extensively detailed in publicly accessible literature. The yield of an isolated compound can be influenced by numerous factors, including the geographical origin of the plant, harvesting time, and the extraction methodology employed. For precise quantification, the development and validation of a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with a certified reference standard, would be imperative.

Table 1: Quantitative Data Summary for this compound

| Parameter | Value | Source |

| Natural Source | Stem bark of Melodinus tenuicaudatus | [1] |

| Reported Yield | Data not available in cited literature | - |

Experimental Protocols

The isolation and structural elucidation of this compound were first described in a 1988 publication in the journal Planta Medica.[1] The following protocols are based on the general methodologies for alkaloid extraction from Melodinus species and the specific details inferred from the foundational study.

Extraction of Total Alkaloids

A general procedure for the extraction of alkaloids from the stem bark of Melodinus tenuicaudatus involves the following steps:

-

Maceration: The air-dried and powdered stem bark is macerated with a polar solvent, typically methanol, at room temperature for an extended period. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Acid-Base Extraction: The resulting methanolic extract is concentrated under reduced pressure. The residue is then subjected to an acid-base extraction protocol. This involves dissolving the residue in an acidic aqueous solution (e.g., 2% HCl) and washing with a non-polar organic solvent (e.g., petroleum ether) to remove neutral and weakly acidic compounds. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the crude alkaloid fraction.

Isolation and Purification of this compound

The crude alkaloid mixture is a complex matrix requiring further separation to yield pure this compound. This is typically achieved through a series of chromatographic techniques:

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel. A gradient elution system of increasing polarity, often a mixture of chloroform and methanol, is employed to separate the alkaloids into fractions of varying polarity.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound, as identified by analytical TLC, are further purified using preparative TLC with a suitable solvent system.

-

Recrystallization: The purified this compound can be further refined by recrystallization from an appropriate solvent to obtain a crystalline solid.

Structural Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Key Findings |

| Mass Spectrometry (MS) | Molecular formula established as C21H22N2O4.[1] |

| ¹H-NMR Spectroscopy | Provides information on the number and chemical environment of protons. |

| ¹³C-NMR Spectroscopy | Determines the number and types of carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Indicates the presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O). |

| Ultraviolet (UV) Spectroscopy | Reveals information about the chromophoric system within the molecule. |

Note: Detailed ¹H and ¹³C-NMR chemical shift data, as well as specific mass spectrometry fragmentation patterns, would be found in the primary literature and are essential for unambiguous identification.

Biological Activity and Signaling Pathways

Currently, there is a paucity of specific data in the public domain concerning the biological activity and signaling pathways directly modulated by this compound. However, the broader class of indole alkaloids, particularly those isolated from the Melodinus genus, has been reported to exhibit significant cytotoxic effects against various cancer cell lines.

Some indole alkaloids have been shown to induce apoptosis in cancer cells. For instance, melognine, another monoterpenoid indole alkaloid from Melodinus fusiformis, has been reported to induce apoptosis by activating caspase-3 and p53, and downregulating Bcl-2. Furthermore, studies on various indole alkaloids suggest their potential to interact with key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.

Future Directions

The unique structure of this compound warrants further investigation into its pharmacological properties. Key areas for future research include:

-

Total Synthesis: The development of a total synthesis route would provide a sustainable supply for extensive biological testing.

-

Pharmacological Screening: A comprehensive screening of this compound against a panel of cancer cell lines and other disease models is highly recommended.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential.

This technical guide provides a foundational understanding of this compound. It is anticipated that this compilation of data will catalyze further research and development efforts, ultimately unlocking the full therapeutic potential of this novel natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 10-Hydroxyscandine from Melodinus tenuicaudatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of 10-Hydroxyscandine, a novel alkaloid, from the stem bark of Melodinus tenuicaudatus. The methodology is based on established principles of natural product chemistry, specifically for the isolation of indole alkaloids. This protocol outlines a systematic approach involving solvent extraction, acid-base partitioning, and multi-step chromatographic purification. The presented data is representative of a typical extraction campaign, and the workflow is visualized to facilitate experimental planning.

Introduction

Melodinus tenuicaudatus Tsiang et P. T. Li, a plant from the Apocynaceae family, is a rich source of diverse indole alkaloids.[1][2] Among the numerous compounds isolated from this plant, this compound was identified as a new alkaloid.[1] The complex mixture of alkaloids in M. tenuicaudatus necessitates a robust and systematic extraction and purification strategy to isolate specific constituents like this compound. This protocol details a comprehensive procedure for the isolation of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Data Summary

The following table summarizes the quantitative data expected from a typical extraction of this compound from 5 kg of dried Melodinus tenuicaudatus stem bark.

| Step | Parameter | Value | Notes |

| Extraction | Starting Plant Material (Dry Weight) | 5.0 kg | Stem bark of M. tenuicaudatus |

| Crude Methanolic Extract | 500 g | Yield: 10% | |

| Acid-Base Partitioning | Total Alkaloid Fraction | 25 g | Yield: 0.5% from dry plant material |

| Chromatographic Purification | |||

| Silica Gel Column Chromatography | Fraction containing this compound | 2.5 g | Eluted with Chloroform-Methanol gradient |

| Preparative TLC | Semi-pure this compound | 150 mg | Purity: ~90% |

| Crystallization | Pure this compound | 100 mg | Purity: >98% |

| Final Yield | This compound | 100 mg | Overall Yield: 0.002% |

Experimental Protocol

Plant Material Preparation

1.1. Collect the stem bark of Melodinus tenuicaudatus. 1.2. Air-dry the plant material in a well-ventilated area, protected from direct sunlight. 1.3. Grind the dried stem bark into a coarse powder using a mechanical grinder.

Extraction

2.1. Macerate the powdered stem bark (5 kg) with methanol (20 L) at room temperature for 72 hours with occasional stirring. 2.2. Filter the extract through cheesecloth and then filter paper. 2.3. Repeat the maceration process twice more with fresh methanol. 2.4. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Acid-Base Partitioning for Alkaloid Enrichment

3.1. Suspend the crude methanolic extract (500 g) in 2 L of 5% aqueous hydrochloric acid (HCl). 3.2. Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic substances. 3.3. Basify the acidic aqueous solution to pH 9-10 with concentrated ammonium hydroxide (NH₄OH). 3.4. Extract the basified solution three times with an equal volume of chloroform (CHCl₃). 3.5. Combine the chloroform extracts and wash with distilled water until the aqueous layer is neutral. 3.6. Dry the chloroform extract over anhydrous sodium sulfate (Na₂SO₄). 3.7. Concentrate the dried chloroform extract under reduced pressure to yield the total alkaloid fraction.

Chromatographic Purification

4.1. Silica Gel Column Chromatography: 4.1.1. Pre-adsorb the total alkaloid fraction (25 g) onto a small amount of silica gel (100-200 mesh). 4.1.2. Prepare a silica gel column (100-200 mesh) and pack it using a chloroform slurry. 4.1.3. Load the pre-adsorbed sample onto the top of the column. 4.1.4. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v). 4.1.5. Collect fractions of 250 mL and monitor the composition of each fraction by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent). 4.1.6. Pool the fractions containing the spot corresponding to this compound. 4.1.7. Concentrate the pooled fractions to obtain a semi-purified fraction.

4.2. Preparative Thin-Layer Chromatography (pTLC): 4.2.1. Dissolve the semi-purified fraction in a minimal amount of chloroform-methanol (1:1). 4.2.2. Apply the dissolved sample as a band onto preparative TLC plates (silica gel GF₂₅₄). 4.2.3. Develop the plates in a chamber saturated with a chloroform-methanol (95:5) solvent system. 4.2.4. Visualize the separated bands under UV light (254 nm). 4.2.5. Scrape the band corresponding to this compound from the plates. 4.2.6. Elute the compound from the silica gel with a mixture of chloroform and methanol (1:1). 4.2.7. Filter and concentrate the eluate to yield semi-pure this compound.

Crystallization

5.1. Dissolve the semi-pure this compound in a minimal amount of hot methanol. 5.2. Allow the solution to cool slowly to room temperature and then place it at 4°C to facilitate crystallization. 5.3. Collect the crystals by filtration and wash with a small amount of cold methanol. 5.4. Dry the crystals under vacuum to obtain pure this compound.

Structure Elucidation

The structure of the isolated this compound can be confirmed by spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, ¹³C-NMR, and 2D-NMR, and by comparison with published data.[1]

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: A Proposed HPLC-DAD Method for the Quantification of 10-Hydroxyscandine

This application note details a proposed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of 10-Hydroxyscandine. This document is intended for researchers, scientists, and professionals in drug development who require a reliable analytical method for this compound. The described method is based on established principles of reversed-phase chromatography for alkaloid analysis and provides a comprehensive starting point for method development and validation.

Introduction

This compound is an alkaloid of interest within pharmacological and phytochemical research. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal medicines, and various stages of drug development. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful technique for the separation and quantification of such compounds due to its specificity, sensitivity, and robustness.[1][2] This application note presents a proposed method, which, upon validation, would be suitable for the routine analysis of this compound in various sample matrices.

Experimental

Instrumentation and Materials

-

Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a temperature-controlled column compartment, and a Diode-Array Detector (DAD) is required.[3]

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (purified, suitable for HPLC)

-

Formic acid (≥97% purity)

-

This compound reference standard

-

-

Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is recommended as a starting point for method development.[3]

Proposed Chromatographic Conditions

The following conditions are proposed for the separation and quantification of this compound. Optimization may be required based on the specific sample matrix and instrument performance.

| Parameter | Proposed Condition |

| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | To be optimized. Start with a linear gradient from 10% to 90% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | DAD, monitoring at the UV absorbance maximum of this compound (to be determined by UV scan). |

| Run Time | Approximately 20 minutes |

Preparation of Standard Solutions

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol.[4] Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).[5]

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material). This protocol may require modification based on the specific sample type.

-

Homogenization: Weigh a representative amount of the sample material.

-

Extraction: Add a suitable extraction solvent (e.g., methanol or a methanol/water mixture). The sample-to-solvent ratio should be optimized. Extraction can be enhanced by sonication or vortexing.[6]

-

Centrifugation/Filtration: Centrifuge the extract to pellet solid debris. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.[7][8]

-

Dilution: If necessary, dilute the filtered extract with the initial mobile phase composition to ensure the analyte concentration falls within the linear range of the calibration curve.

Method Validation Protocol

The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[9] The following parameters should be assessed:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing blank and spiked samples to check for interferences at the retention time of this compound.

-

Linearity and Range: The linearity should be assessed over a range of at least five concentrations. The correlation coefficient (R²) of the calibration curve should be greater than 0.999.[10][11]

-

Precision:

-

Repeatability (Intra-day precision): Assessed by analyzing at least six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should typically be ≤ 2%.[9]

-

Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days, with different analysts, or on different equipment. The RSD should also be within acceptable limits.[9]

-

-

Accuracy: Determined by recovery studies on samples spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[12]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[13] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[14]

-

Robustness: The reliability of the method with respect to deliberate small variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) should be evaluated.[15]

Data Presentation

The quantitative data from the method validation should be summarized in clear and structured tables. Below are templates for presenting the validation results.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| Regression Equation | y = mx + c |

| Correlation Coefficient (R²) | > 0.999 |

Table 2: Precision and Accuracy Data

| Concentration Level | Spiked (µg/mL) | Measured (µg/mL) | Recovery (%) | RSD (%) - Intra-day | RSD (%) - Inter-day |

| Low | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Medium | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| High | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: LOD and LOQ

| Parameter | Result (µg/mL) |

| LOD | [Insert Data] |

| LOQ | [Insert Data] |

Visualizations

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC-DAD method for the quantification of this compound. The proposed chromatographic conditions, sample preparation protocol, and validation strategy are based on established analytical principles for similar compounds. Adherence to this protocol and successful validation will result in a reliable and robust method suitable for routine analysis in research and quality control environments.

References

- 1. mdpi.com [mdpi.com]

- 2. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pjoes.com [pjoes.com]

- 5. e-nps.or.kr [e-nps.or.kr]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. organomation.com [organomation.com]

- 9. demarcheiso17025.com [demarcheiso17025.com]

- 10. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 10-Hydroxyscandine In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyscandine is an alkaloid compound with the molecular formula C21H22N2O4.[1] As with any novel compound being investigated for therapeutic potential, a critical initial step is to determine its effect on cell viability. In vitro cytotoxicity assays are fundamental tools in preclinical drug development for assessing the toxic effects of compounds on cells.[2] These assays provide crucial data on dose-dependent toxicity and help in the selection of promising drug candidates for further studies.[2]

This document provides detailed protocols for two common colorimetric and fluorescence-based in vitro cytotoxicity assays: the MTT assay and the CellTox™ Green Cytotoxicity Assay. These protocols can be adapted to evaluate the cytotoxic effects of this compound on various cell lines.

Key Concepts in Cytotoxicity Testing